molecular formula C9H14N2O3 B11774888 Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B11774888
M. Wt: 198.22 g/mol
InChI Key: ZTAYXRLEJJIGLT-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to enhance the scalability and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and isopropyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3-oxo-5-propan-2-yl-1,2-dihydropyrazole-4-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-14-9(13)6-7(5(2)3)10-11-8(6)12/h5H,4H2,1-3H3,(H2,10,11,12)

InChI Key

ZTAYXRLEJJIGLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NNC1=O)C(C)C

Origin of Product

United States

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